molecular formula C25H51NO3P+ B12352885 [2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium

[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium

Cat. No.: B12352885
M. Wt: 444.7 g/mol
InChI Key: QCTJEAZVOMWZAQ-SEYXRHQNSA-N
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Description

[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium is a complex organic compound that features a phosphanyl group, a hydroxy group, and a long-chain alkyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium typically involves multiple steps:

    Formation of the Alkyl Ether: The initial step involves the formation of the octadec-9-enoxy group through an etherification reaction between an alcohol and an alkyl halide.

    Introduction of the Phosphanyl Group: The phosphanyl group can be introduced via a reaction with a suitable phosphine reagent under controlled conditions.

    Hydroxy Group Addition: The hydroxy group is typically added through a hydroxylation reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phosphanyl groups.

    Reduction: Reduction reactions may target the phosphanyl group, converting it to a different oxidation state.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be explored for its potential as a bioactive molecule, possibly interacting with cellular components due to its amphiphilic nature.

Medicine

Potential medicinal applications could include its use as a drug delivery agent, leveraging its ability to interact with biological membranes.

Industry

In industry, the compound might be used in the formulation of specialty chemicals, surfactants, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of [2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group may participate in coordination chemistry, while the hydroxy and alkyl ether groups could facilitate interactions with hydrophilic and hydrophobic environments, respectively.

Comparison with Similar Compounds

Similar Compounds

  • [2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-dimethylazanium
  • [2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-ethylazanium

Uniqueness

The unique combination of functional groups in [2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium sets it apart from similar compounds

Properties

Molecular Formula

C25H51NO3P+

Molecular Weight

444.7 g/mol

IUPAC Name

[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium

InChI

InChI=1S/C25H51NO3P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29-22-23-30(28)25(27)24-26(2,3)4/h12-13,28H,5-11,14-24H2,1-4H3/q+1/b13-12-

InChI Key

QCTJEAZVOMWZAQ-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCP(C(=O)C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCP(C(=O)C[N+](C)(C)C)O

Origin of Product

United States

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